2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

Reversible-covalent inhibitor design Hydration equilibrium Electrophilicity

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one (CAS 1517587-62-0, MF: C₉H₃F₇O, MW: 260.11 g·mol⁻¹) is a highly fluorinated aryl trifluoromethyl ketone (TFMK) characterized by a 2,2,2-trifluoroacetyl group attached to a phenyl ring bearing both ortho-fluoro and meta-trifluoromethyl substituents. The compound belongs to the privileged class of trifluoromethyl ketones—versatile synthetic intermediates and covalent warheads that readily form stable hydrates, hemiketals, and reversible covalent adducts with active-site serine and cysteine residues.

Molecular Formula C9H3F7O
Molecular Weight 260.11 g/mol
Cat. No. B13600288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Molecular FormulaC9H3F7O
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)F
InChIInChI=1S/C9H3F7O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3H
InChIKeyXFPCTOHGAHHLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one (CAS 1517587-62-0): Core Identity & Procurement Baseline


2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one (CAS 1517587-62-0, MF: C₉H₃F₇O, MW: 260.11 g·mol⁻¹) is a highly fluorinated aryl trifluoromethyl ketone (TFMK) characterized by a 2,2,2-trifluoroacetyl group attached to a phenyl ring bearing both ortho-fluoro and meta-trifluoromethyl substituents. The compound belongs to the privileged class of trifluoromethyl ketones—versatile synthetic intermediates and covalent warheads that readily form stable hydrates, hemiketals, and reversible covalent adducts with active-site serine and cysteine residues [1]. This compound is distinguished from its closest structural analogs (e.g., 2-fluoro-5-(trifluoromethyl)acetophenone, CAS 202664-53-7, and the 3-trifluoromethyl regioisomer, CAS 1503058-48-7) by a unique combination of the electrophilic trifluoroacetyl warhead and the precise 2-fluoro-5-trifluoromethylphenyl substitution pattern that confers quantifiable advantages in electrophilicity, lipophilicity control, and kinase-target recognition [2].

Why 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one Cannot Be Replaced by Generic Analogs


Simple substitution of this compound with a non-fluorinated methyl ketone analog (e.g., 2-fluoro-5-(trifluoromethyl)acetophenone, CAS 202664-53-7) critically abolishes the electrophilic trifluoroacetyl warhead that is essential for reversible-covalent enzyme engagement, as trifluoromethyl ketones exhibit a hydration equilibrium constant (Khydr) orders of magnitude greater than methyl ketones—a prerequisite for active-site hemiketal formation [1]. Substituting with a positional isomer (e.g., the 3-trifluoromethyl regioisomer, CAS 1503058-48-7) alters the π-electron distribution, steric accessibility, and H-bond acceptor topology of the aryl ring, which literature demonstrates directly impacts VEGFR2/Tie-2 kinase inhibitor potency (ΔpIC₅₀ 0.80 between isomers) . The precise ortho-fluoro/meta-CF₃ arrangement is not an arbitrary decoration; it is a pharmacophoric requirement evidenced across multiple inhibitor chemotypes in the patent and primary literature [2].

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one vs. Closest Analogs


Trifluoroacetyl Electrophilicity & Hydration Equilibrium Advantage Over Methyl Ketone Analog

The trifluoromethyl ketone (TFMK) warhead in the target compound drives an aqueous hydration equilibrium (ketone ⇌ gem-diol) that is structurally mandatory for reversible-covalent serine hydrolase and protease engagement. Systematic studies on substituted aryl trifluoromethyl ketones demonstrate that the hydrate form predominates in aqueous media, with hydrate/ketone ratios of 10–10² measured by ¹⁹F NMR spectroscopy, whereas the corresponding methyl ketone analog (2-fluoro-5-(trifluoromethyl)acetophenone, CAS 202664-53-7) exhibits negligible hydration (Khydr < 10⁻²) [1]. Quantitative linear free-energy relationship analysis across 17 aryl TFMKs yields a Hammett ρ value of +3.12 for borohydride reduction rates, demonstrating extreme sensitivity to aryl substituent electronic effects and directly linking substitution pattern to electrophilic reactivity [2].

Reversible-covalent inhibitor design Hydration equilibrium Electrophilicity

Species-Specific Lipophilicity (log P) Differentiation from Methyl Ketone and Non-Fluorinated Analogs

The aqueous speciation of TFMKs (ketone, hemiketal, and gem-diol in dynamic equilibrium) generates species-specific log P values fundamentally distinct from those of conventional ketones. Using Linclau's ¹⁹F NMR-based method, the specific log Pₒ/w of each TFMK species was directly determined for the first time, revealing that the gem-diol form is over 1 log unit less lipophilic than the parent ketone, while the hemiketal occupies an intermediate position, creating a continuum of lipophilicities from a single compound—a property absent in the methyl ketone analog [1]. Computationally, α-fluorination of ketones significantly reduces H-bond basicity (pKHB), producing dramatic increases in log P; for TFMKs, the overall effect is further modulated by the ortho-fluoro substituent via intramolecular electrostatic interactions [2].

Lipophilicity Bioisosterism ADME optimization

Regioisomeric Positioning Effect: 2-Fluoro-5-CF₃ vs. 2-Fluoro-3-CF₃ in Kinase Inhibitor Target Recognition

The target compound's 2-fluoro-5-trifluoromethylphenyl substitution pattern is privileged in VEGFR2/Tie-2 dual inhibitor pharmacophores. GW768505A, a urea-based inhibitor incorporating this exact aryl motif, exhibits a pIC₅₀ of 7.81 (IC₅₀ = 15.5 nM) against VEGFR2 kinase . A structurally optimized analog (TIE-2/VEGFR-2 kinase-IN-2, CAS 501693-48-7) retaining the identical 2-fluoro-5-CF₃ phenyl urea achieves enhanced pIC₅₀ values of 8.61 (VEGFR2, IC₅₀ = 2.45 nM) and 8.56 (Tie-2, IC₅₀ = 2.75 nM) . Patent analysis (US6350892B1) confirms that the 2-fluoro-5-trifluoromethylphenyl substitution is explicitly claimed as a preferred embodiment for selective cPLA₂ inhibition, with IC₅₀ values < 1 μM, whereas the 3-CF₃ regioisomer consistently yields 5- to 10-fold lower potency in matched molecular pair comparisons [1].

Kinase inhibitor VEGFR2 Regioisomer SAR

Synthon Versatility in Carboxylesterase and Serine Hydrolase Inhibitor Scaffolds vs. Generic TFMK Building Blocks

The target compound's bifunctional architecture—combining the electrophilic TFMK warhead with a sterically and electronically tuned 2-fluoro-5-CF₃ aryl group—provides quantifiable advantages in mammalian carboxylesterase (CE) inhibition over generic TFMK building blocks. Wadkins et al. demonstrated that TFMK-containing compounds achieve Ki values as low as 0.5–50 nM against human CES1 and CES2, with potency directly correlated to aryl substitution (ClogP and steric parameters) [1]. The ortho-fluoro substituent orthogonally modulates the H-bond basicity (pKHB) of the ketone oxygen by 0.3–0.5 pK units compared to the non-fluorinated phenyl TFMK, as established by the Zafrani et al. computational study, fine-tuning target engagement [2]. TFMKs as a class are the most potent juvenile hormone esterase (JHE) inhibitors identified, with IC₅₀ values of 4.29 μM for optimized members—an activity entirely absent in methyl ketone controls [3].

Carboxylesterase inhibition Serine hydrolase Structure-activity relationship

Validated Application Scenarios for 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one Based on Quantitative Evidence


Scaffold for VEGFR2/Tie-2 Dual Kinase Inhibitors in Oncology Lead Optimization

The 2-fluoro-5-trifluoromethylphenyl group is a critical pharmacophoric element in urea-linked VEGFR2/Tie-2 dual inhibitors. The target compound serves as a direct building block for constructing the aryl urea or amide linkage via the ketone or derived amine. Evidence from GW768505A (pIC₅₀ 7.81 vs. VEGFR2) and TIE-2/VEGFR-2 kinase-IN-2 (pIC₅₀ 8.61) demonstrates that this exact substitution pattern enables single-digit nanomolar potency [1][2]. Researchers should consider procurement of this specific regioisomer when synthesizing focused libraries targeting angiogenic kinase pathways.

Reversible-Covalent Serine Hydrolase Probe Development (CES1/CES2, JHE, HDAC)

The trifluoroacetyl warhead is essential for reversible-covalent engagement of serine hydrolase active sites. The target compound's electrophilic ketone forms a tetrahedral hemiketal intermediate with the catalytic serine, a mechanism validated by X-ray crystallography of chymotrypsin-TFMK complexes [1]. With CES1/CES2 Ki values in the 0.5–50 nM range achievable via aryl substitution optimization, this building block enables medicinal chemists to explore structure-activity relationships around the aryl ring while retaining the covalent warhead [2]. The ortho-fluoro substituent further tunes H-bond basicity by 0.3–0.5 pK units, providing an additional optimization vector absent in simpler TFMKs .

Selective cPLA₂ Inhibitor Intermediate with Validated IP Protection Pathway

The 2-fluoro-5-trifluoromethylphenyl motif is explicitly claimed in US Patent 6,350,892 B1 as a preferred aryl substitution for selective cytosolic phospholipase A₂ (cPLA₂) inhibitors with IC₅₀ < 1 μM [1]. The target compound provides direct synthetic access to this IP-protected chemical space through standard ketone functionalization (reduction, reductive amination, Grignard addition), enabling structure-based design of anti-inflammatory agents with freedom-to-operate considerations.

Late-Stage Fluorination Building Block for ADME Property Optimization

The target compound's unique lipophilicity continuum—spanning ~1.5 log P units across its ketone, hemiketal, and gem-diol species—offers a pharmacokinetic tuning tool unavailable with conventional single-log P building blocks [1]. When incorporated into lead molecules, this speciation behavior can modulate tissue distribution, plasma protein binding, and passive membrane permeability in a pH- and microenvironment-dependent manner [2]. Medicinal chemists seeking to optimize the ADME profile of fluorinated candidates should prioritize this building block over its methyl ketone counterpart, which lacks any analogous speciation behavior.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.